molecular formula C10H2Mn-10 B1584349 Cyclopenta-1,3-diene;manganese CAS No. 73138-26-8

Cyclopenta-1,3-diene;manganese

Cat. No. B1584349
CAS RN: 73138-26-8
M. Wt: 177.06 g/mol
InChI Key: HDTBMGOTBXMORT-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene is an organic compound with the formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This dimer can be restored by heating to give the monomer . The compound is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .


Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert . They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C . The monomer is collected by distillation, and used soon thereafter .


Molecular Structure Analysis

The molecular formula of Cyclopenta-1,3-diene;manganese is C8H5MnO3 . The average mass is 204.062 Da and the monoisotopic mass is 203.962463 Da .


Chemical Reactions Analysis

Cyclopentadiene is a highly reactive diene in the Diels–Alder reaction because minimal distortion of the diene is required to achieve the envelope geometry of the transition state compared to other dienes . Famously, cyclopentadiene dimerizes . The conversion occurs in hours at room temperature, but the monomer can be stored for days at −20 °C .


Physical And Chemical Properties Analysis

Cyclopenta-1,3-diene is a colorless liquid with an irritating, terpene-like odor . It has a density of 0.802 g cm−3 . Its melting point is −90 °C and boiling point ranges from 39 to 43 °C . It is insoluble in water . The vapor pressure is 400 mmHg . The refractive index (nD) is 1.44 (at 20 °C) .

Scientific Research Applications

  • Organometallic Chemistry

    • Summary : Cyclopentadiene is used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .
    • Methods : The production of cyclopentadiene is usually not distinguished from dicyclopentadiene since they interconvert. They are obtained from coal tar and by steam cracking of naphtha .
    • Results : The cyclopentadienyl anion is a key component in many organometallic compounds, contributing to their stability and reactivity .
  • Organic Synthesis

    • Summary : Cyclopentadiene is used in the synthesis of various 1,3-dienals or 1,3-dienones .
    • Methods : The synthesis involves reactions between diazo compounds and furans, which features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
    • Results : This strategy is applicable in both intramolecular and intermolecular protocols .
  • Production of Comonomers

    • Summary : Cyclopentadiene is used as a precursor to comonomers .
    • Methods : Semi-hydrogenation of cyclopentadiene gives cyclopentene. Diels–Alder reaction with butadiene gives ethylidene norbornene, a comonomer in the production of EPDM rubbers .
    • Results : These comonomers are used in the production of various types of rubbers .
  • Click Chemistry

    • Summary : Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions. The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions .
    • Methods : As both a diene and a dienophile, cyclopentadiene can react with itself to form dicyclopentadiene. The rate constant for the dimerization of cyclopentadiene to endo-dicyclopentadiene at 25 °C has been reported to be 8.3 × 10−7 M−1s−1 .
    • Results : Despite cyclopentadiene being among the first and most widely used Diels–Alder dienes, the cyclopentadiene cycloaddition has yet to be the subject of a review .
  • Bio-based Synthesis

    • Summary : A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock is established .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Heterocycle-fused Potassium Cyclopentadienides

    • Summary : Heterocycle-fused cyclopentadienides demonstrate remarkable diversity in metal–ligand .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Synthesis of 1,2-Disubstituted Cyclopentadienes

    • Summary : Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery. This review focuses on the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Application of 1,2-disubstituted metallocenes in catalytic processes is mentioned .
  • Cyclopentadiene in Click Chemistry

    • Summary : Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions. The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions .
    • Methods : As both a diene and a dienophile, cyclopentadiene can react with itself to form dicyclopentadiene. The rate constant for the dimerization of cyclopentadiene to endo-dicyclopentadiene at 25 °C has been reported to be 8.3 × 10−7 M−1s−1 .
    • Results : Despite cyclopentadiene being among the first and most widely used Diels–Alder dienes, the cyclopentadiene cycloaddition has yet to be the subject of a review .

Safety And Hazards

Cyclopenta-1,3-diene is a highly volatile and flammable substance . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cyclopenta-1,3-diene and its substituted congeners have played an important role in organic chemistry since their discovery . It is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . This suggests that it will continue to be a significant compound in future research and applications.

properties

IUPAC Name

cyclopenta-1,3-diene;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H.Mn/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTBMGOTBXMORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Mn-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 433934

CAS RN

73138-26-8
Record name Manganocene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;manganese
Reactant of Route 2
Cyclopenta-1,3-diene;manganese

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